molecular formula C9H11NO2 B2376567 (S)-2-Hydroxy-N-methyl-2-phenylacetamide CAS No. 65645-88-7

(S)-2-Hydroxy-N-methyl-2-phenylacetamide

Cat. No. B2376567
Key on ui cas rn: 65645-88-7
M. Wt: 165.192
InChI Key: MXAUJGXTIIVWRS-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04518789

Procedure details

N-methyl mandelic amide 100 g, synthesized as above is dissolved in acetic anhydride 200 ml at 60 degrees C. and concentrated sulfuric acid 0.5 ml is added. The mixture is heated at 90-95 degrees C. for 5 hours to complete the acetylation. The reaction mixture is then evaporated at 70 degrees C. in vacuum and the syrupy residue thus obtained is mixed with 1 liter of ice water. Chloroform 200 ml is added to extract the oily product and the chloroform layer is washed with 5% aqueous sodium bicarbonate, 200 ml and 0.2N HCL 200 ml, and dried with anhydrous sodium sulfate. On evaporation of the chloroform solution at 40 degrees C. in vacuum white crystalline product is formed from the syrupy residue. The crystals are washed with n-hexane. N-methyl phenyl alpha-acetoxyacetamide 66 g thus synthesized is identified by infrared spectroscopy, high performance liquid chromatography and thin-layer chromatography with a mobility of 0.65 on a solvent system of benzene:methanol 1:1.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
benzene methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3](=[O:12])[CH:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[OH:5].S(=O)(=O)(O)O.C(Cl)(Cl)Cl.[CH:22]1[CH:27]=CC=CC=1.C[OH:29]>C(OC(=O)C)(=O)C>[CH3:1][NH:2][C:3](=[O:12])[CH:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[O:5][C:27](=[O:29])[CH3:22] |f:3.4|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
CNC(C(O)C1=CC=CC=C1)=O
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
ice water
Quantity
1 L
Type
reactant
Smiles
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Five
Name
benzene methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1.CO
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
92.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is then evaporated at 70 degrees C
CUSTOM
Type
CUSTOM
Details
in vacuum and the syrupy residue thus obtained
EXTRACTION
Type
EXTRACTION
Details
to extract the oily product
WASH
Type
WASH
Details
the chloroform layer is washed with 5% aqueous sodium bicarbonate, 200 ml and 0.2N HCL 200 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
On evaporation of the chloroform solution at 40 degrees C
CUSTOM
Type
CUSTOM
Details
in vacuum white crystalline product is formed from the syrupy residue
WASH
Type
WASH
Details
The crystals are washed with n-hexane
CUSTOM
Type
CUSTOM
Details
N-methyl phenyl alpha-acetoxyacetamide 66 g thus synthesized

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
CNC(C(OC(C)=O)C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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